Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate

CAS No.: 83732-67-6

Cat. No.: VC17016946

Molecular Formula: C12H9NNa2O8S2

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83732-67-6 |

|---|---|

| Molecular Formula | C12H9NNa2O8S2 |

| Molecular Weight | 405.3 g/mol |

| IUPAC Name | disodium;3-acetamido-8-hydroxynaphthalene-1,5-disulfonate |

| Standard InChI | InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-7-4-8-10(22(16,17)18)3-2-9(15)12(8)11(5-7)23(19,20)21;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |

| Standard InChI Key | QAOQPYFYRVMVFK-UHFFFAOYSA-L |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

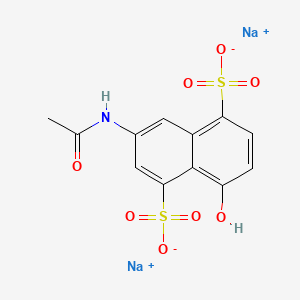

Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate has the molecular formula C₁₂H₉NNa₂O₈S₂ and a molecular weight of 405.30 g/mol. The compound’s structure features a naphthalene backbone substituted at positions 1, 3, 5, and 8 (Figure 1). Key functional groups include:

-

A hydroxyl (-OH) group at position 8,

-

An acetylamino (-NHCOCH₃) group at position 3,

-

Two sulfonate (-SO₃Na) groups at positions 1 and 5.

This arrangement confers polarity and water solubility, critical for its applications in aqueous reaction systems .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 405.30 g/mol | |

| Solubility | Highly soluble in water | |

| Melting Point | >300°C (decomposes) | |

| Density | ~1.68 g/cm³ (estimated) | |

| pKa (Hydroxyl Group) | ~8.2 (predicted) |

Synthesis and Manufacturing

Reaction Pathways

The synthesis of disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate typically involves multi-step sulfonation and acetylation reactions. A common route includes:

-

Sulfonation of Naphthalene: Initial sulfonation introduces sulfonic acid groups at positions 1 and 5 using concentrated sulfuric acid under controlled temperatures (80–120°C).

-

Acetylation: The amino group at position 3 is acetylated using acetic anhydride, forming the acetylamino substituent.

-

Hydroxylation: Introduction of the hydroxyl group at position 8 via alkaline hydrolysis or oxidative methods .

-

Neutralization: Conversion to the disodium salt using sodium hydroxide, enhancing water solubility .

Critical parameters such as temperature, pH, and reactant stoichiometry must be optimized to achieve yields exceeding 70%.

Purification and Quality Control

Post-synthesis purification involves:

-

Crystallization: From hot aqueous solutions to remove unreacted intermediates.

-

Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity.

-

Spectroscopic Validation: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s disodium form exhibits high solubility in water (>50 g/L at 25°C) and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) . Stability studies indicate degradation above 300°C, with decomposition products including sulfur oxides and aromatic hydrocarbons .

Spectroscopic Data

-

UV-Vis Spectroscopy: Strong absorption maxima at 280 nm (π→π* transitions) and 340 nm (n→π* transitions).

-

IR Spectroscopy: Peaks at 1180 cm⁻¹ (S=O stretching), 1650 cm⁻¹ (C=O amide), and 3450 cm⁻¹ (O-H stretching) .

-

¹H NMR (D₂O): Signals at δ 7.8–8.2 ppm (aromatic protons), δ 2.1 ppm (acetyl methyl), and δ 4.3 ppm (exchangeable hydroxyl proton).

Applications in Industry and Research

Dye and Pigment Synthesis

The compound serves as a key intermediate in azo dye production. Its sulfonate groups enhance dye solubility, while the hydroxyl and acetylamino groups facilitate coupling reactions with diazonium salts . For example, it is used to synthesize dyes for textiles and pH indicators .

Analytical Chemistry

As a chelating agent, it forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), enabling colorimetric detection in environmental and industrial samples . A 2024 study demonstrated its efficacy in quantifying trace copper in wastewater with a detection limit of 0.1 ppm .

Pharmaceutical Research

Comparative Analysis with Related Compounds

Table 2: Comparison of Naphthalene Disulphonates

| Compound | Molecular Formula | Key Applications | Solubility (Water) |

|---|---|---|---|

| Disodium 3-(acetylamino)-8-hydroxy-1,5-disulphonate | C₁₂H₉NNa₂O₈S₂ | Dyes, analytical reagents | >50 g/L |

| 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | C₁₀H₉NO₇S₂ | Reactive dyes | ~20 g/L |

| Disodium 8-hydroxy-1,6-disulphonate | C₁₀H₆Na₂O₇S₂ | Surfactants | >100 g/L |

This comparison highlights the unique role of the acetylamino group in enhancing solubility and reactivity .

Future Research Directions

-

Green Synthesis Methods: Developing catalytic sulfonation processes to reduce waste.

-

Advanced Material Applications: Exploring use in ion-exchange resins or photovoltaic cells.

-

Pharmacological Studies: Assessing biocompatibility for drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume